2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of therapeutic activities . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows these molecules to interact with nucleic acids .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are largely dependent on their substituents. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be largely dependent on its specific structure and substituents. For instance, the presence of an ethylsulfanyl group and a methoxyphenyl group could influence its solubility, stability, and reactivity .Scientific Research Applications
Antibacterial and Antioxidant Applications
Derivatives of 1,3,4-oxadiazole, closely related to the compound , have shown promising antibacterial and antioxidant activities. A study by Subbulakshmi N. Karanth et al. (2019) synthesized derivatives such as 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, which demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. This underscores the compound's relevance in addressing microbial resistance and oxidative stress-related disorders.
Anticancer Activity
The structural analogs of 2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their anticancer efficacy. B. Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines. These findings highlight the compound's potential as a novel therapeutic agent in oncology.
Corrosion Inhibition
In the field of materials science, derivatives of 1,3,4-oxadiazole have been explored for their corrosion inhibition properties. P. Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the lifespan of metallic structures and minimizing economic losses due to corrosion.
Fluorescence and Photophysical Properties
The structural framework of 1,3,4-oxadiazole derivatives, akin to 2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has been utilized in the development of fluorescent materials. Vikas Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives showing blue and green emissions. These materials are significant for applications in optical devices and sensors, showcasing the versatility of 1,3,4-oxadiazole derivatives in material science.
Catalysis
The compound's framework has also found applications in catalysis. M. Ghorbanloo and Ali Maleki Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand for the oxidation of primary alcohols and hydrocarbons. This application emphasizes the compound's potential in facilitating chemical transformations, which is essential for the synthesis of various chemicals.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-25-15-10-5-4-9-14(15)16(22)19-18-21-20-17(24-18)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOWVMBVGABEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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